molecular formula C12H15N3O2S B2936742 ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034235-65-7

ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2936742
CAS No.: 2034235-65-7
M. Wt: 265.33
InChI Key: WHGGBVOGFCOEAT-UHFFFAOYSA-N
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Description

Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a thiophen-3-yl group and at the 1-position with an ethylcarbamate-functionalized ethyl chain.

Properties

IUPAC Name

ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGBVOGFCOEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the formation of the thiophene and pyrazole rings followed by their coupling and subsequent carbamate formation. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

  • Heterocyclic Core : The pyrazole in the target compound contrasts with triazole () and thiazole (). Pyrazole’s hydrogen-bonding capability (via N–H) differs from triazole’s aromatic stability and thiazole’s sulfur-containing ring, which may influence solubility and reactivity .
  • Substituents: The ethylcarbamate chain in the target compound is directly attached to the pyrazole, whereas in compound 7b (), the carbamate is part of a thiophene-linked methanone group. This difference affects electronic distribution and steric bulk .
  • Synthetic Routes : The target compound’s synthesis likely parallels methods in (ethyl chloroformate reaction), while compound 7b requires sulfur-mediated condensation, highlighting divergent strategies for carbamate introduction .

Biological Activity

Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a carbamate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound based on various scientific studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name Ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate
CAS Number 2034235-65-7
Molecular Formula C12H15N3O2S
Molecular Weight 253.33 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene and Pyrazole Rings : Utilizing reactions such as the Gewald reaction.
  • Coupling Reactions : Combining the thiophene and pyrazole components.
  • Carbamate Formation : Finalizing the structure through carbamate formation.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. The mechanism is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation. For instance, it has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory mediators, reducing symptoms associated with inflammation.

Analgesic Potential

In pain models, this compound has exhibited analgesic effects comparable to standard pain relief medications. The underlying mechanism may involve modulation of pain pathways and receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study Findings
Antimicrobial StudyShowed effective inhibition against E. coli and Staphylococcus aureus strains.
Cancer Cell Line StudyInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Inflammation ModelReduced edema in carrageenan-induced paw edema models in rats.
Pain Model EvaluationDemonstrated comparable analgesic effects to ibuprofen in acute pain models .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Pyrazole CyclizationHydrazine hydrate, ethanol, reflux38%
Carbamate FormationEthyl chloroformate, DCM, 0°C15%

Advanced: How can regiochemical ambiguity in the pyrazole-thiophene core be resolved experimentally and computationally?

Methodological Answer:
Regiochemistry in heterocyclic systems is often resolved via:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structures. For example, SHELX has been widely applied to resolve pyrazole derivatives with positional isomers .
  • DFT Calculations : Compare experimental NMR data (e.g., 1^1H and 13^13C chemical shifts) with density functional theory (DFT)-predicted values. Studies on pyridylpyrazole hybrids demonstrated <2 ppm deviation between computed and observed NMR shifts .
  • NOESY/ROESY NMR : Detect spatial proximity of protons (e.g., thiophene H to pyrazole H) to confirm substitution patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Identify characteristic peaks for the thiophene (δ 6.5–7.5 ppm), pyrazole (δ 8.2–8.6 ppm for NH), and carbamate ethyl groups (δ 1.2–1.3 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2) .
  • HRMS/ESIMS : Confirm molecular weight (e.g., ESIMS m/z [M+1] = ~380–450 for related compounds) .
  • IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm1^{-1}) and pyrazole C-N stretches (~1600 cm^{-1) .

Advanced: How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions may arise from impurities, assay variability, or conformational flexibility. Mitigation strategies include:

  • Purity Validation : Use HPLC (≥98% purity) and LCMS to exclude byproducts .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding modes. For example, pyrazole hybrids targeting mGluR5 showed activity discrepancies resolved by analyzing ligand-protein conformational dynamics .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values in triplicate) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Waste Disposal : Segregate organic waste and dispose via licensed hazardous waste contractors .
  • Emergency Measures : Flush eyes with water for 15 minutes if exposed; avoid inducing vomiting upon ingestion .

Advanced: How can stability studies be designed to assess degradation pathways under storage conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 2–4 weeks .
  • Analytical Monitoring : Use UPLC-PDA to track degradation products. For example, carbamate hydrolysis to amines is a common pathway .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Advanced: What computational tools can predict metabolic liabilities of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and hepatic clearance .
  • Metabolite Identification : Employ GLORYx or SyGMa to simulate Phase I/II metabolism (e.g., oxidation of thiophene or carbamate cleavage) .

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